Nitroblue tetrazolium chloride
Overview
Description
Nitroblue tetrazolium chloride (NBTCl2) is a ditetrazolium salt that has been extensively studied for its applications in various biological and chemical systems. It is known for its role in biological assays, particularly in the detection of bacterial infections and the monitoring of electron transfer in biochemical reactions .
Synthesis Analysis
The synthesis of NBTCl2 is not directly discussed in the provided papers. However, the presence of nitro groups in the compound suggests that it may be synthesized through nitration reactions of the appropriate tetrazolium salts. The nitro groups are known to increase the oxidation-reduction potential of tetrazolium salts, making them more active electron acceptors in dehydrogenase systems .
Molecular Structure Analysis
The molecular structure of NBTCl2 includes nitro-substituted tetrazolium rings. These nitro groups not only enhance the compound's redox potential but also influence its reactivity with components of dehydrogenase systems. The structure of NBTCl2 allows it to participate in electron transfer reactions, which is crucial for its use in various assays .
Chemical Reactions Analysis
NBTCl2 undergoes specific chemical reactions under different conditions. Under reducing conditions, it rapidly forms a tetrazolinyl radical followed by the appearance of monoformazan (MF+), indicating the reduction of one of the tetrazolium rings to formazan. However, the formation of water-insoluble diformazan, which would result from a second reduction step, was not observed in pulse radiolysis studies. This suggests that NBTCl2 can be used as a dosimeter to measure reducing conditions. Under oxidative conditions, the formation of formazan was not detected, indicating that NBTCl2 does not undergo the same reaction pathway in the presence of oxidizing agents .
Physical and Chemical Properties Analysis
The physical and chemical properties of NBTCl2 are inferred from its behavior in various systems. It is known to be a water-soluble compound that can react with components of the respiratory chain in biological systems. Its reactivity is influenced by the presence of nitro groups, which make it a more active electron acceptor. The interaction of NBTCl2 with the respiratory chain is insensitive to certain inhibitors, suggesting a specific reaction site, possibly ubiquinone. This property is utilized in the nitroblue-tetrazolium test, which is helpful in detecting bacterial infections and assessing the infectious disease status of patients .
Relevant Case Studies
Several case studies highlight the utility of NBTCl2 in clinical and research settings. For instance, the nitroblue-tetrazolium test using NBTCl2 has proven useful in monitoring bacterial infections in uraemic and immunosuppressed renal transplant patients. The test's results are not affected by steroids or transplant rejection, making it a valuable tool for diagnosing infections . Additionally, NBTCl2 has been used as a prestain for the separation of serum lipoproteins, demonstrating its versatility in laboratory techniques . The studies on the succinate-tetrazolium reductase systems have also provided insights into the points of coupling of NBTCl2 with the respiratory chain, further elucidating its role in biological electron transfer processes .
Scientific Research Applications
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Detection of Alkaline Phosphatase
- Scientific Field : Biochemistry and Molecular Biology .
- Application Summary : NBT is used as a redox indicator in combination with 5-Bromo-4-chloro-3-indolyl phosphate (BCIP) for the sensitive detection of alkaline phosphatase . Both dyes have very little solubility in water or lipid and can be applied for the AP-detection in immunoblotting and immunohistochemical assays .
- Methods of Application : The staining solution is prepared by adding 50 μl NBT solution and 37.5 μl BCIP to 10 ml 0.1 M Tris-HCl, pH 9.5 (+20°C), 0.1 M NaCl, 0.05 M MgCl2 .
- Results or Outcomes : The detection is more sensitive due to the formation of a dark-blue dye .
-
Detection of Reactive Oxygen Species
- Scientific Field : Cellular Biochemistry .
- Application Summary : NBT is used for detecting and quantifying intracellular reactive oxygen species in oocytes, cumulus cells, and embryos . NBT reacts with ROS and forms formazan precipitate that can be detected as dark purple/blue spots under a bright-field microscope .
- Methods of Application : The level of intracellular ROS is expressed as the proportion (%) of the NBT stained area of oocytes, compact cumulus cell masses, or embryos .
- Results or Outcomes : The proportions of NBT stained area in the matured oocytes and cumulus cells was found significantly lesser in the control as compared to the IL-7 (1 and 5 ng/ml) treated groups .
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Detection of Oxygen Metabolites
- Scientific Field : Cellular Biology .
- Application Summary : NBT has been used to detect the generation of oxygen metabolites in cells .
- Methods of Application : The specific methods of application are not detailed in the source .
- Results or Outcomes : The outcomes of this application are not detailed in the source .
-
Western Blot Detection
- Scientific Field : Molecular Biology .
- Application Summary : NBT has been used as a substrate for western blot detection .
- Methods of Application : The specific methods of application are not detailed in the source .
- Results or Outcomes : The outcomes of this application are not detailed in the source .
-
Staining of Histological Tissue Sections
- Scientific Field : Histology .
- Application Summary : NBT has been used for the staining of histological tissue sections .
- Methods of Application : The specific methods of application are not detailed in the source .
- Results or Outcomes : The outcomes of this application are not detailed in the source .
-
Diagnosis of Chronic Granulomatous Disease
- Scientific Field : Medical Diagnosis .
- Application Summary : NBT is used to confirm the diagnosis of chronic granulomatous disease . It is a microscopic stain, which is used to detect dehydrogenases and alkaline phosphatase .
- Methods of Application : The specific methods of application are not detailed in the source .
- Results or Outcomes : The outcomes of this application are not detailed in the source .
-
Measurement of Superoxide Radicals
- Scientific Field : Biochemistry .
- Application Summary : NBT has been used to measure superoxide radicals in a lactate dehydrogenase quantification assay .
- Methods of Application : The specific methods of application are not detailed in the source .
- Results or Outcomes : The outcomes of this application are not detailed in the source .
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Blot Development in Western Blotting Analysis
- Scientific Field : Molecular Biology .
- Application Summary : NBT has been used for blot development in western blotting analysis .
- Methods of Application : The specific methods of application are not detailed in the source .
- Results or Outcomes : The outcomes of this application are not detailed in the source .
-
NADPH-d Histochemistry
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Analysis of the Properties of Murine Intestinal Mucins
- Scientific Field : Gastroenterology .
- Application Summary : NBT has been used as a reagent to analyse the properties of murine intestinal mucins by electrophoresis and histology .
- Methods of Application : The specific methods of application are not detailed in the source .
- Results or Outcomes : The outcomes of this application are not detailed in the source .
-
Immunohistochemistry
- Scientific Field : Immunology .
- Application Summary : NBT has been used in immunohistochemistry . The alkaline phosphatase is often used as a marker, conjugated to an antibody. The colored product of the NBT/BCIP reaction reveals where the antibody is bound, or can be used in immunofluorescence .
- Methods of Application : The specific methods of application are not detailed in the source .
- Results or Outcomes : The outcomes of this application are not detailed in the source .
-
Colorimetric/Spectrophotometric Activity Assays of Oxidoreductases
- Scientific Field : Biochemistry .
- Application Summary : The NBT/BCIP reaction is used for colorimetric/spectrophotometric activity assays of oxidoreductases .
- Methods of Application : One application is in activity stains in gel electrophoresis, such as with the mitochondrial electron transport chain complexes .
- Results or Outcomes : The outcomes of this application are not detailed in the source .
-
Measurement of Superoxide Radicals
- Scientific Field : Biochemistry .
- Application Summary : NBT has been used to measure superoxide radicals in a lactate dehydrogenase quantification assay .
- Methods of Application : The specific methods of application are not detailed in the source .
- Results or Outcomes : The outcomes of this application are not detailed in the source .
-
Blot Development in Western Blotting Analysis
- Scientific Field : Molecular Biology .
- Application Summary : NBT has been used for blot development in western blotting analysis .
- Methods of Application : The specific methods of application are not detailed in the source .
- Results or Outcomes : The outcomes of this application are not detailed in the source .
-
NADPH-d Histochemistry
-
Analysis of the Properties of Murine Intestinal Mucins
- Scientific Field : Gastroenterology .
- Application Summary : NBT has been used as a reagent to analyse the properties of murine intestinal mucins by electrophoresis and histology .
- Methods of Application : The specific methods of application are not detailed in the source .
- Results or Outcomes : The outcomes of this application are not detailed in the source .
-
Immunohistochemistry
- Scientific Field : Immunology .
- Application Summary : NBT has been used in immunohistochemistry . The alkaline phosphatase is often used as a marker, conjugated to an antibody. The colored product can either be of the NBT/BCIP reaction reveals where the antibody is bound, or can be used in immunofluorescence .
- Methods of Application : The specific methods of application are not detailed in the source .
- Results or Outcomes : The outcomes of this application are not detailed in the source .
-
Colorimetric/Spectrophotometric Activity Assays of Oxidoreductases
- Scientific Field : Biochemistry .
- Application Summary : The NBT/BCIP reaction is used for colorimetric/spectrophotometric activity assays of oxidoreductases .
- Methods of Application : One application is in activity stains in gel electrophoresis, such as with the mitochondrial electron transport chain complexes .
- Results or Outcomes : The outcomes of this application are not detailed in the source .
Safety And Hazards
properties
IUPAC Name |
2-[2-methoxy-4-[3-methoxy-4-[3-(4-nitrophenyl)-5-phenyltetrazol-2-ium-2-yl]phenyl]phenyl]-3-(4-nitrophenyl)-5-phenyltetrazol-2-ium;dichloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H30N10O6.2ClH/c1-55-37-25-29(13-23-35(37)47-43-39(27-9-5-3-6-10-27)41-45(47)31-15-19-33(20-16-31)49(51)52)30-14-24-36(38(26-30)56-2)48-44-40(28-11-7-4-8-12-28)42-46(48)32-17-21-34(22-18-32)50(53)54;;/h3-26H,1-2H3;2*1H/q+2;;/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSVCQIDHPKZJSO-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=CC(=C(C=C2)[N+]3=NC(=NN3C4=CC=C(C=C4)[N+](=O)[O-])C5=CC=CC=C5)OC)[N+]6=NC(=NN6C7=CC=C(C=C7)[N+](=O)[O-])C8=CC=CC=C8.[Cl-].[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H30Cl2N10O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6046719 | |
Record name | Nitroblue tetrazolium dichloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6046719 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
817.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; Color varies (colorless, yellow, blue or black); [ChemIDplus] | |
Record name | Nitroblue tetrazolium | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/2446 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Nitroblue tetrazolium chloride | |
CAS RN |
298-83-9 | |
Record name | Nitroblue tetrazolium | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000298839 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2H-Tetrazolium, 2,2'-(3,3'-dimethoxy[1,1'-biphenyl]-4,4'-diyl)bis[3-(4-nitrophenyl)-5-phenyl-, chloride (1:2) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Nitroblue tetrazolium dichloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6046719 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5,5'-diphenyl-3,3'-bis(4-nitrophenyl)-2,2'-(3,3'-dimethoxybiphenyl-4,4'-ylene)ditetrazolium dichloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.517 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | NITROBLUE TETRAZOLIUM CHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X44P41F7ZK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.